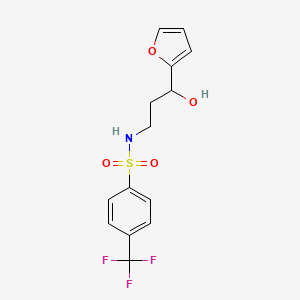

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c15-14(16,17)10-3-5-11(6-4-10)23(20,21)18-8-7-12(19)13-2-1-9-22-13/h1-6,9,12,18-19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJMHJFDMTNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl and trifluoromethylbenzenesulfonamide intermediates. The key steps include:

Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Preparation of the trifluoromethylbenzenesulfonamide:

Coupling of the intermediates: The final step involves coupling the furan-2-yl intermediate with the trifluoromethylbenzenesulfonamide under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The furan ring and sulfonamide moiety can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while nucleophilic substitution of the trifluoromethyl group could introduce various functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of furan compounds have shown effectiveness against various pathogens. A study reported that certain furan-based compounds demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL . This suggests that the furan moiety may enhance the antimicrobial efficacy of sulfonamide derivatives.

Polymer Chemistry

Compounds containing sulfonamide groups have been explored for their potential in polymer chemistry, particularly in creating advanced materials with desirable thermal and mechanical properties. The incorporation of furan rings can lead to enhanced stability and performance in polymer matrices.

Coatings and Adhesives

The unique chemical properties of this compound make it a candidate for use in coatings and adhesives. Its ability to form strong bonds and resist environmental degradation could be advantageous in industrial applications.

Antimicrobial Efficacy Study

A study focused on the synthesis and evaluation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrated significant antimicrobial activity against yeast-like fungi and bacteria . This underscores the potential of furan-containing compounds in developing new antimicrobial agents.

Drug Development Research

Research into drug candidates that incorporate trifluoromethyl groups has shown promising results, particularly in enhancing the efficacy of existing drugs against resistant strains of bacteria . This area remains an active field of investigation, with ongoing studies examining the mechanisms behind these enhancements.

Mechanism of Action

The mechanism by which N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of sulfonamide derivatives, several of which are detailed in the provided evidence. Below is a systematic comparison based on substituent effects, physicochemical properties, and structural motifs:

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

Key Observations :

Substituent Effects on Melting Points :

- Halogenated derivatives (4b, 4c, 4d) exhibit higher melting points (144–186°C) compared to the target compound (150–152°C). This trend correlates with increased molecular symmetry and stronger halogen-based intermolecular interactions (e.g., Br and Cl induce higher lattice stability) .

- The -CF₃ group in the target compound reduces melting point relative to 4b and 4c but aligns with 2g (-OCH₃), suggesting comparable molecular packing efficiency despite differing electronic properties .

Role of the Furan Ring :

- The furan-2-yl group in the target compound distinguishes it from analogs 4a–4e and 2g, which feature phenyl or pyridinyl moieties. Furan’s electron-rich oxygen atom may enhance solubility in polar solvents or influence binding affinity in biological targets (e.g., heparanase inhibition, as seen in furan-containing Hit2 in ) .

The hydroxypropyl chain in the target compound may mimic similar pharmacophoric elements . The -CF₃ group, known for its electron-withdrawing properties, could modulate enzyme binding compared to electron-donating groups (-CH₃ in 4e) .

Analytical Consistency :

- All compounds in Table 1 were validated via NMR and LC-MS, ensuring structural fidelity. For example, the target compound’s ¹H NMR spectrum () shows aromatic proton signals at δ 7.84–7.81 ppm and a trifluoromethyl singlet, consistent with its design .

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring , a hydroxypropyl group , and a trifluoromethyl-substituted benzenesulfonamide moiety . The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including those containing trifluoromethyl groups, exhibit significant antibacterial properties. A study demonstrated that the incorporation of sulfonyl groups in similar compounds resulted in notable antibacterial effects against various strains, including Escherichia coli and Candida albicans . The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 4.88 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies indicated that this compound could induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. For instance, compounds structurally related to this sulfonamide showed IC50 values ranging from 12.4 to 44.4 μM against various cancer cell lines, demonstrating promising activity .

The proposed mechanisms through which this compound exerts its effects include:

- Interaction with Biological Targets : The furan moiety may interact with biological macromolecules, altering their structure and function.

- Reactive Oxygen Species (ROS) Modulation : Studies have shown that compounds with similar structures can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Gene Expression Regulation : Treatment with related compounds has been observed to down-regulate genes associated with cancer progression, such as BRCA1 and TP53 .

Case Studies

- Antibacterial Efficacy : A series of experiments assessed the antibacterial properties of various sulfonamide derivatives, including the target compound. The results highlighted a correlation between structural modifications (like the addition of trifluoromethyl groups) and enhanced antibacterial activity .

- Cytotoxicity in Cancer Models : In a comparative study involving multiple cancer cell lines (A549, HCT116), compounds similar to this compound showed selective cytotoxicity, indicating potential for therapeutic applications in oncology .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling a furan-propanol derivative with a sulfonamide precursor. Key steps include:

- Step 1 : Activation of the sulfonamide group via chlorination (e.g., using thionyl chloride) .

- Step 2 : Nucleophilic substitution between the activated sulfonamide and the hydroxypropyl-furan intermediate under anhydrous conditions (e.g., DMF, 60–80°C) .

- Optimization : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12–24 hours) and improve yields by 15–20% . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Primary Methods :

- 1H/13C NMR : Assign peaks for the furan (δ 6.2–7.5 ppm), hydroxypropyl (δ 1.8–2.2 ppm), and trifluoromethyl (δ -62 ppm in 19F NMR) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~408.09 g/mol) .

- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl group if chiral centers are present .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Lipophilicity : The -CF3 group increases logP by ~1.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in microsomal assays (t1/2 > 120 minutes in human liver microsomes) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., IC50 variability across assays)?

- Root Cause Analysis :

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters sulfonamide ionization) and co-solvents (DMSO >1% may denature targets) .

- Target Specificity : Validate off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) .

- Mitigation : Standardize protocols (e.g., CLIA guidelines) and use orthogonal assays (SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Workflow :

- Molecular Docking : Use AutoDock Vina to predict binding poses with the sulfonamide moiety interacting with catalytic residues (e.g., Tyr-105 in carbonic anhydrase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the furan-propyl hinge region .

- Validation : Synthesize top-ranked derivatives and test via ITC (ΔG ≤ -9 kcal/mol indicates high affinity) .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq of treated cell lines to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

- Chemical Proteomics : Use immobilized compound pulldowns with SILAC labeling to map interacting proteins .

- In Vivo Models : Zebrafish xenografts for preliminary toxicity and efficacy screening (LD50 > 50 mg/kg) .

Key Research Challenges

- Stereochemical Control : The hydroxypropyl group’s configuration impacts target binding (e.g., R vs. S enantiomers show 10-fold differences in CA IX inhibition) .

- Solubility Limitations : Aqueous solubility <10 µg/mL necessitates prodrug strategies (e.g., phosphate esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.